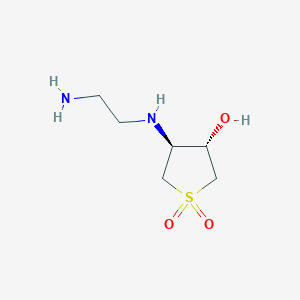![molecular formula C13H16O5 B13363860 3-[4-Methoxy-3-(2-methoxyethoxy)phenyl]acrylic acid](/img/structure/B13363860.png)
3-[4-Methoxy-3-(2-methoxyethoxy)phenyl]acrylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[4-Methoxy-3-(2-methoxyethoxy)phenyl]acrylic acid is an organic compound with the molecular formula C13H16O5 It is a derivative of acrylic acid, featuring a phenyl ring substituted with methoxy and methoxyethoxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-Methoxy-3-(2-methoxyethoxy)phenyl]acrylic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxyphenol with 2-methoxyethanol in the presence of a base to form 4-methoxy-3-(2-methoxyethoxy)phenol. This intermediate is then subjected to a Heck reaction with acrylic acid to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Heck reactions, utilizing palladium catalysts and optimized reaction conditions to ensure high yield and purity. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.
化学反応の分析
Types of Reactions
3-[4-Methoxy-3-(2-methoxyethoxy)phenyl]acrylic acid undergoes various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The acrylic acid moiety can be reduced to form the corresponding propanoic acid derivative.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Electrophilic aromatic substitution can be carried out using reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 3-[4-formyl-3-(2-methoxyethoxy)phenyl]acrylic acid.
Reduction: Formation of 3-[4-methoxy-3-(2-methoxyethoxy)phenyl]propanoic acid.
Substitution: Formation of brominated or nitrated derivatives of the phenyl ring.
科学的研究の応用
3-[4-Methoxy-3-(2-methoxyethoxy)phenyl]acrylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive compounds.
Industry: Utilized in the development of new materials and polymers with specific properties.
作用機序
The mechanism of action of 3-[4-Methoxy-3-(2-methoxyethoxy)phenyl]acrylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to modulation of biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer effects .
類似化合物との比較
Similar Compounds
Uniqueness
3-[4-Methoxy-3-(2-methoxyethoxy)phenyl]acrylic acid is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The presence of both methoxy and methoxyethoxy groups enhances its solubility and reactivity compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C13H16O5 |
|---|---|
分子量 |
252.26 g/mol |
IUPAC名 |
(E)-3-[4-methoxy-3-(2-methoxyethoxy)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C13H16O5/c1-16-7-8-18-12-9-10(4-6-13(14)15)3-5-11(12)17-2/h3-6,9H,7-8H2,1-2H3,(H,14,15)/b6-4+ |
InChIキー |
GXBJSRDDIZXRNC-GQCTYLIASA-N |
異性体SMILES |
COCCOC1=C(C=CC(=C1)/C=C/C(=O)O)OC |
正規SMILES |
COCCOC1=C(C=CC(=C1)C=CC(=O)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


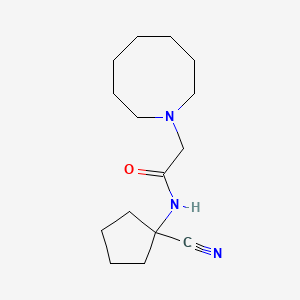
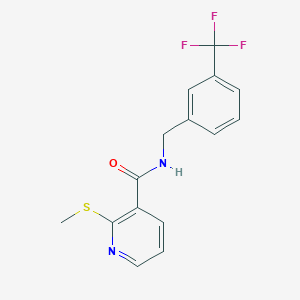
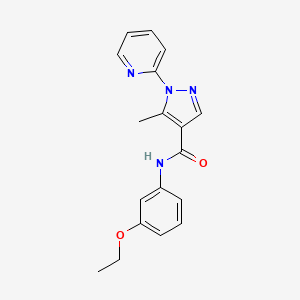

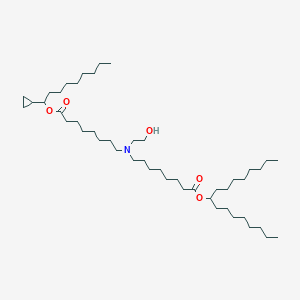
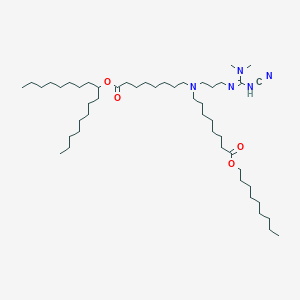
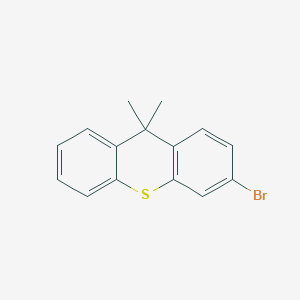

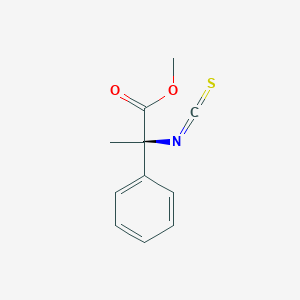
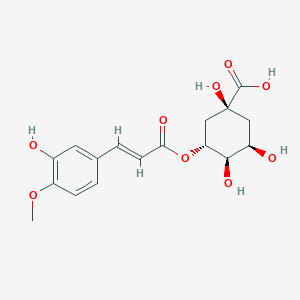
![1-[(4-bromo-3-methylphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole](/img/structure/B13363864.png)
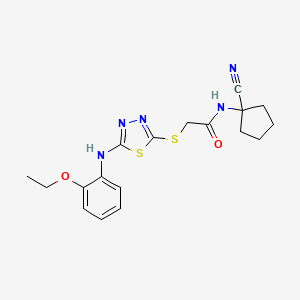
![1-(3,4-Dichlorophenyl)-4-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]piperazine](/img/structure/B13363866.png)
